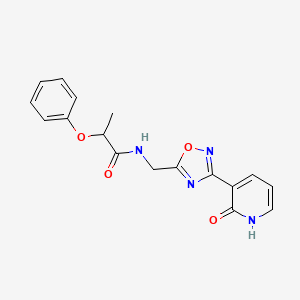

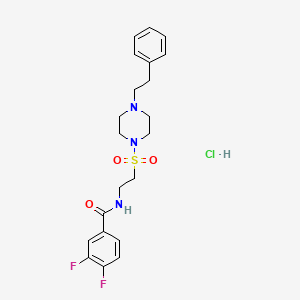

N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves a multistep process. The reaction of 3-aminocrotonic acid with benzoyl chloride is followed by cyclization with hydrazine hydrate. The resulting compound then undergoes condensation with 2-chloro-1-nitrobenzene. The final product is purified using column chromatography. In another study, new derivatives of 2-oxo-1,2-dihydropyridin-3-yl amides were synthesized using a facile aminolysis reaction, in which different alkyl and aryl esters and amides are substituted at N-1 and C-3 of the heterocyclic ring .Molecular Structure Analysis

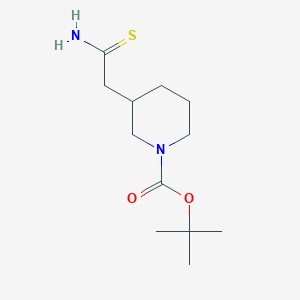

The molecular structure of this compound is complex and involves several functional groups. It includes a 2-oxo-1,2-dihydropyridin-3-yl group, a 1,2,4-oxadiazol-5-yl group, a methyl group, and a 2-phenoxypropanamide group .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. The compound is synthesized through a series of reactions involving 3-aminocrotonic acid, benzoyl chloride, hydrazine hydrate, and 2-chloro-1-nitrobenzene.Physical And Chemical Properties Analysis

This compound is a white to off-white crystalline powder with a molecular weight of 384.41 g/mol. It is sparingly soluble in water and soluble in organic solvents such as ethanol, methanol, and DMSO. Its melting point is reported to be around 170-172°C.科学的研究の応用

Drug Discovery and Development

N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide may have implications in the field of drug discovery, particularly in the development of HIV integrase inhibitors. A study utilizing 19F-nuclear magnetic resonance (NMR) spectroscopy in a drug discovery program highlighted the metabolic fate and excretion balance of similar compounds, suggesting potential pathways for optimizing pharmacokinetic profiles in drug candidates (E. Monteagudo et al., 2007).

Corrosion Inhibition

Compounds containing oxygen, nitrogen, and sulfur donors, similar to the chemical structure , have been studied for their potential as corrosion inhibitors. These studies show that such compounds can provide significant protection against corrosion in metals, which could be relevant for industrial applications to enhance material durability (H. D. Leçe et al., 2008).

Cancer Research

Research into compounds with structures similar to N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide has shown potential in cancer research. For example, substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene sulfonamides were synthesized and evaluated for their anti-inflammatory and anti-cancer properties, suggesting the utility of such compounds in therapeutic applications (Madhavi Gangapuram & K. Redda, 2009).

Antidiabetic Activity

The synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives have been explored, demonstrating that compounds with similar structural features to N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide could have potential applications in the treatment of diabetes through mechanisms such as α-amylase inhibition (J. Lalpara et al., 2021).

Luminescence and Sensitization

Studies on compounds that sensitize luminescence, such as those involving ZnS nanoparticles and lanthanide ions, suggest potential applications in materials science, particularly in the development of novel luminescent materials and sensors (Rodney A. Tigaa et al., 2017).

将来の方向性

特性

IUPAC Name |

N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4/c1-11(24-12-6-3-2-4-7-12)16(22)19-10-14-20-15(21-25-14)13-8-5-9-18-17(13)23/h2-9,11H,10H2,1H3,(H,18,23)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWLQRALLJLSNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=NC(=NO1)C2=CC=CNC2=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenoxypropanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2,5-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596283.png)

![(2-(Methylthio)pyridin-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2596289.png)

![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2596292.png)

![Ethyl 5-chloro-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B2596296.png)

![(E)-methyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2596305.png)